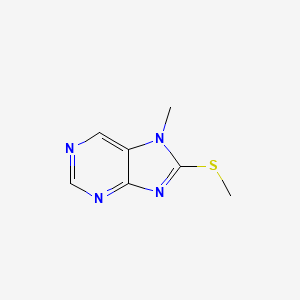

7H-Purine, 7-methyl-8-(methylthio)-

Description

Overview of Purine (B94841) Heterocyclic Systems in Research

Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine (B1678525) ring fused to an imidazole (B134444) ring. researchgate.netnih.gov This core structure is the foundation for a vast array of biologically crucial molecules. researchgate.net Naturally occurring purine derivatives, such as adenine (B156593) and guanine (B1146940), are fundamental building blocks of nucleic acids, DNA and RNA, and are central to the storage and transmission of genetic information. researchgate.netnih.gov Beyond their role in genetics, purines are integral to cellular metabolism and signaling. Adenosine (B11128) triphosphate (ATP), for example, is the primary energy currency of the cell, while cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP) act as critical second messengers in signal transduction pathways. nih.gov

The unique structural and electronic properties of the purine scaffold, including its planarity and the presence of multiple nitrogen atoms that can act as hydrogen bond donors and acceptors, make it an ideal pharmacophore for interacting with biological targets like enzymes and receptors. acs.org This has led to extensive research into synthetic purine analogues for therapeutic purposes. jst.go.jp

Academic Significance of Substituted Purines

The modification of the purine core with various substituents has given rise to a multitude of compounds with diverse and potent biological activities. nih.govresearchgate.net These substituted purines are a cornerstone of medicinal chemistry, with applications ranging from antiviral and anticancer agents to immunosuppressants and bronchodilators. researchgate.net The nature and position of the substituent dramatically influence the compound's biological activity. For instance, modifications at the C2, C6, and N9 positions have been particularly fruitful in developing kinase inhibitors, which are crucial in cancer therapy. ekb.eg

Thio-substituted purines, a class to which 7H-Purine, 7-methyl-8-(methylthio)- belongs, are of significant interest. Thiopurines often act as prodrugs, requiring intracellular conversion to their active metabolites. researchgate.net A well-known example is 6-mercaptopurine, used in the treatment of leukemia. researchgate.net The introduction of a methylthio group (-SCH3) can modulate a compound's lipophilicity, metabolic stability, and interaction with target proteins. vulcanchem.com Research has shown that various thiopurine derivatives exhibit promising anticancer, antimalarial, and antileishmanial activities. nih.gov

Research Trajectories for 7H-Purine, 7-methyl-8-(methylthio)- and Analogues

While specific, in-depth research on 7H-Purine, 7-methyl-8-(methylthio)- is not extensively documented in publicly available literature, its structural features suggest potential avenues of investigation based on studies of its analogues. The 7-methyl and 8-methylthio substitutions are key features that guide its potential research trajectories.

The synthesis of related 8-methylthio purine derivatives has been described. For instance, 8-(methylthio)-9-phenyl-9H-purine-6-carboxamide has been synthesized from diaminomaleonitrile (B72808) and phenyl isothiocyanate, followed by S-alkylation with iodomethane. rsc.orgrsc.org Another relevant synthesis is that of 8-thiomethyladenine, which can be prepared from 8-bromoadenine (B57524) via reaction with thiourea (B124793) and subsequent methylation. acs.org These methods provide a potential blueprint for the synthesis of 7H-Purine, 7-methyl-8-(methylthio)-.

The biological evaluation of structurally similar compounds offers insights into the potential applications of 7H-Purine, 7-methyl-8-(methylthio)-. Thiopurines are known for their potential as anticancer agents. nih.gov For example, various 7-methylpurine derivatives with different thio-substituents have been synthesized and tested for their in vitro anticancer activity against cell lines such as glioblastoma and melanoma. nih.gov The 7-methyl group in these compounds is a common structural motif in the development of biologically active purine analogues.

Future research on 7H-Purine, 7-methyl-8-(methylthio)- would likely involve its synthesis, full chemical characterization, and subsequent screening for a range of biological activities, particularly as an anticancer or enzyme inhibitory agent. The compound's physicochemical properties, such as its solubility and stability, would also be important areas of investigation. vulcanchem.com

Below is a data table summarizing the key identifiers for 7H-Purine, 7-methyl-8-(methylthio)-.

| Property | Value |

| IUPAC Name | 7-methyl-8-(methylthio)-7H-purine |

| CAS Registry Number | 55286-09-4 |

| Molecular Formula | C₇H₈N₄S |

| Molecular Mass | 180.23 g/mol |

| Synonyms | 7-methyl-8-methylsulfanylpurine |

Properties

CAS No. |

55286-09-4 |

|---|---|

Molecular Formula |

C7H8N4S |

Molecular Weight |

180.23 g/mol |

IUPAC Name |

7-methyl-8-methylsulfanylpurine |

InChI |

InChI=1S/C7H8N4S/c1-11-5-3-8-4-9-6(5)10-7(11)12-2/h3-4H,1-2H3 |

InChI Key |

DFNMCSHETIOERA-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=CN=CN=C2N=C1SC |

Origin of Product |

United States |

Structural Elucidation and Spectroscopic Characterization of 7h Purine, 7 Methyl 8 Methylthio Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules, including purine (B94841) derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, allowing for the unambiguous assignment of the compound's structure.

¹H NMR Chemical Shift Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms within a molecule. For 7-methyl-8-(methylthio)-7H-purine, the ¹H NMR spectrum exhibits distinct signals corresponding to the different protons in the molecule.

In a typical ¹H NMR spectrum of a related compound, 7-(tert-Butyl)-6-chloro-2-(methylthio)-7H-purine, the following signals were observed in deuterochloroform (CDCl₃): a singlet at 8.33 ppm corresponding to the H-8 proton, a singlet at 2.64 ppm for the methylthio protons (S-CH₃), and a singlet at 1.87 ppm for the tert-butyl protons. nih.gov While the substituent at the 7-position differs, the chemical shifts for the purine ring proton and the methylthio group provide valuable reference points. The protons on the N-methyl group (N-CH₃) in 7-methyl-8-(methylthio)-7H-purine would also be expected to produce a singlet in the aliphatic region of the spectrum. The specific chemical shifts can be influenced by the solvent and other substituents on the purine ring.

Interactive Data Table: Representative ¹H NMR Chemical Shifts for Substituted Purines

| Proton | Representative Chemical Shift (ppm) | Multiplicity |

| H-2 | ~8.6 | Singlet |

| H-6 | ~8.4 - 8.9 | Singlet |

| H-8 | ~8.1 - 8.4 | Singlet |

| N-CH₃ | ~3.8 - 4.2 | Singlet |

| S-CH₃ | ~2.6 | Singlet |

Note: The exact chemical shifts can vary depending on the specific substitution pattern and the solvent used for analysis.

¹³C NMR Spectroscopy and Carbon Atom Assignments

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is instrumental in defining the carbon framework of a molecule. Each unique carbon atom in 7-methyl-8-(methylthio)-7H-purine gives rise to a distinct signal in the ¹³C NMR spectrum, with its chemical shift indicative of its electronic environment.

For instance, in the related compound 7-(tert-pentyl)-6-chloro-7H-purine, the carbon signals were assigned as follows: δ 163.9 (C-6), 151.7 (C-2), 147.6 (C-4), 142.9 (C-8), and 123.2 (C-5). nih.gov In another example, 7-(tert-butyl)-6-methoxy-7H-purine, the purine carbons resonated at δ 163.2 (C-6), 155.8 (C-2), 151.7 (C-4), 143.2 (C-8), and 112.5 (C-5). acs.org The chemical shifts for the N-methyl and S-methyl carbons would be expected in the upfield region of the spectrum. The specific chemical shifts in 7-methyl-8-(methylthio)-7H-purine will be influenced by the electronic effects of the methyl and methylthio substituents.

Interactive Data Table: Representative ¹³C NMR Chemical Shifts for Substituted Purines

| Carbon Atom | Representative Chemical Shift (ppm) |

| C-2 | ~151-156 |

| C-4 | ~147-152 |

| C-5 | ~112-132 |

| C-6 | ~150-164 |

| C-8 | ~143-155 |

| N-CH₃ | ~30-35 |

| S-CH₃ | ~12-15 |

Note: The exact chemical shifts can vary depending on the specific substitution pattern and the solvent used for analysis.

Advanced NMR Techniques (HMBC, HSQC) for Regiochemical Confirmation

To definitively establish the connectivity and regiochemistry of 7-methyl-8-(methylthio)-7H-purine, two-dimensional (2D) NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are employed.

HSQC correlates the signals of directly bonded proton and carbon atoms, allowing for the straightforward assignment of which protons are attached to which carbons. nih.govacs.org HMBC, on the other hand, reveals correlations between protons and carbons that are separated by two or three bonds. nih.govacs.org This is particularly crucial for confirming the position of the methyl group on the N7 nitrogen. For example, a correlation would be expected between the N-methyl protons and the C4 and C5 carbons of the purine ring in the HMBC spectrum, providing unambiguous evidence for the N7-methylation. nih.govacs.org Similarly, correlations between the S-methyl protons and the C8 carbon would confirm the position of the methylthio group.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For 7-methyl-8-(methylthio)-7H-purine, high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of its molecular formula, C₇H₈N₄S. nih.govacs.org

Electron ionization (EI) mass spectrometry can also provide valuable structural information through the analysis of fragmentation patterns. While the specific fragmentation of 7-methyl-8-(methylthio)-7H-purine is not detailed in the provided search results, general fragmentation patterns for purines and thioethers can be inferred. The molecular ion peak (M⁺) would be expected, and fragmentation may involve the loss of the methylthio group (-SCH₃) or cleavage within the purine ring system. The fragmentation pattern of the related compound 1H-Purine, 8-(methylthio)- shows a prominent molecular ion peak. nist.gov

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. For 7-methyl-8-(methylthio)-7H-purine (C₇H₈N₄S), the theoretical elemental composition can be calculated. Experimental data from elemental analysis should closely match these theoretical values to confirm the empirical and molecular formula of the synthesized compound.

Table: Theoretical Elemental Composition of 7H-Purine, 7-methyl-8-(methylthio)-

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |

| Carbon | C | 12.01 | 7 | 84.07 | 46.64% |

| Hydrogen | H | 1.01 | 8 | 8.08 | 4.48% |

| Nitrogen | N | 14.01 | 4 | 56.04 | 31.11% |

| Sulfur | S | 32.07 | 1 | 32.07 | 17.80% |

| Total | 180.26 | 100.00% |

X-Ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a crystalline solid. This technique allows for the visualization of the molecule in three dimensions, confirming bond lengths, bond angles, and intermolecular interactions.

Theoretical and Computational Investigations of 7h Purine, 7 Methyl 8 Methylthio and Analogues

Quantum Mechanical (QM) Calculations for Electronic Properties

Quantum mechanical calculations are fundamental to understanding the intrinsic electronic behavior of molecules. These methods have been pivotal in characterizing the electronic nature of 7H-Purine, 7-methyl-8-(methylthio)- and its derivatives, which is crucial for predicting their reactivity and potential biological roles.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has emerged as a key computational tool for investigating the electronic properties of 7-methyl-8-(methylthio)purines. Specifically, the B3LYP functional combined with the 6-31+G(d) basis set has been successfully applied to calculate the gas-phase electron affinities of these compounds. These theoretical calculations are essential for predicting the tendency of these molecules to accept an electron, a critical factor in processes such as radiosensitization. The reliability of these DFT calculations is often confirmed by comparing the theoretical values with experimental data from methods like electron capture mass spectrometry.

Analysis of Electron Affinities and Radical Anion Stability

The electron affinity (EA) of a molecule is a measure of its ability to accept an electron to form a radical anion. This property is of considerable interest for 7-methyl-8-(methylthio)purine and its analogues due to its correlation with their potential as radiosensitizers. Theoretical studies have demonstrated that modifying the purine (B94841) scaffold can significantly alter the electron affinity. For instance, the introduction of electron-withdrawing substituents at the C6 position of the purine ring, such as chlorine or bromine, has been shown to substantially increase the adiabatic electron affinity (EAad).

The stability of the resulting radical anion is another critical aspect that can be probed using computational methods. DFT calculations of the spin density distribution in the radical anion of 7-methyl-8-methylthiopurine reveal that the unpaired electron is primarily delocalized over the purine ring system, which is characteristic of a π-radical anion.

Table 1: Adiabatic Electron Affinities (EAad) of 7-methyl-8-methylthiopurine and its C6-Substituted Analogues

| Compound | Substituent at C6 | Calculated EAad (eV) (B3LYP/6-31+G(d)) |

| 7-methyl-8-methylthiopurine | H | 0.69 |

| 6-chloro-7-methyl-8-methylthiopurine | Cl | 1.21 |

| 6-bromo-7-methyl-8-methylthiopurine | Br | 1.25 |

This table presents the calculated adiabatic electron affinities, demonstrating the impact of C6 substitution on the electronic properties of the purine core.

Molecular Modeling and Simulation Studies

Molecular modeling and simulation techniques offer a dynamic view of how 7H-Purine, 7-methyl-8-(methylthio)- and its analogues might interact with biological macromolecules. These computational tools are invaluable in modern drug discovery and for elucidating potential mechanisms of action.

Molecular Docking for Ligand-Target Interactions

Molecular docking is a computational method used to predict the preferred binding mode of a ligand to a biological target. For derivatives of 7H-Purine, 7-methyl-8-(methylthio)-, docking studies have been employed to explore their potential as inhibitors of various protein targets, including phosphoinositide 3-kinases (PI3Ks) and adenosine (B11128) receptors. These simulations can identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that govern the binding affinity and selectivity of the ligand for the active site of the protein.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

To build upon the static picture provided by molecular docking, molecular dynamics (MD) simulations are utilized. MD simulations introduce temperature and solvent effects, allowing for the observation of the conformational dynamics of the ligand-protein complex over time. This approach provides a more realistic assessment of the stability of the binding pose and the intricate network of interactions that contribute to the binding event. For purine-based compounds, MD simulations have been instrumental in evaluating the stability of their interactions within kinase active sites and in understanding the subtle conformational adjustments that occur upon binding.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are computational approaches aimed at correlating the chemical structure of compounds with their biological activity. These models are powerful predictive tools in the design and optimization of new therapeutic agents.

In the context of purine derivatives, QSAR studies can establish a mathematical relationship between various molecular descriptors (e.g., electronic, steric, and lipophilic properties) and a measured biological response, such as the half-maximal inhibitory concentration (IC50). By identifying the physicochemical properties that are critical for activity, QSAR models can guide the synthesis of more potent compounds.

Pharmacophore modeling, a related technique, focuses on identifying the three-dimensional arrangement of essential chemical features that are necessary for a molecule to interact with a specific biological target. This "pharmacophore" can then be used as a template in virtual screening campaigns to identify novel compounds from large chemical databases that possess the desired structural motifs for biological activity.

3D-QSAR Models for Structure-Activity Relationships

Three-dimensional quantitative structure-activity relationship (3D-QSAR) models are computational techniques used to establish a mathematical correlation between the biological activity of a series of compounds and their three-dimensional properties. nih.gov These models are instrumental in drug design, providing predictive insights into how modifications to a chemical structure will affect its therapeutic efficacy.

The fundamental principle of 3D-QSAR involves aligning a set of molecules with known biological activities and then calculating their steric and electrostatic fields. By analyzing these fields using statistical methods, a model is generated that can predict the activity of novel, unsynthesized analogues. nih.gov For purine derivatives, this approach can rationalize the impact of different substituents on the purine core.

Key aspects of developing 3D-QSAR models for purine analogues include:

Molecular Alignment: A crucial step is the structural alignment of the purine derivatives. This can be achieved by docking the compounds into the active site of a known protein target or by superimposing them based on common structural scaffolds. nih.gov

Field Calculation: Techniques like Comparative Molecular Field Analysis (CoMFA) are used to calculate steric and electrostatic fields around the aligned molecules. nih.gov These fields represent how the shape and charge distribution of each molecule might interact with a biological receptor.

Statistical Analysis: Partial least squares (PLS) analysis is commonly employed to correlate the variations in the 3D fields with the observed biological activities, resulting in a predictive mathematical model.

Studies on various classes of enzyme inhibitors have demonstrated that 3D-QSAR models can successfully identify the specific steric and electrostatic requirements for ligand binding. nih.gov For instance, the models can highlight regions where bulky substituents are favored or disfavored and where positive or negative electrostatic potentials enhance binding affinity. While specific 3D-QSAR studies on 7H-Purine, 7-methyl-8-(methylthio)- are not extensively detailed in the literature, the methodology is broadly applicable to this class of compounds to understand their interaction with targets such as kinases or ectonucleotidases. researchgate.netheteroletters.org The insights gained can guide the rational design of more potent and selective purine-based inhibitors. nih.gov

Pharmacophore Design and Prediction of Biological Activity

Pharmacophore modeling is a cornerstone of rational drug design that focuses on identifying the essential three-dimensional arrangement of chemical features a molecule must possess to exert a specific biological effect. nih.gov A pharmacophore does not represent a real molecule but rather an abstract map of the key interaction points required for molecular recognition at a receptor's binding site. nih.gov

For purine analogues, pharmacophore models are developed to characterize the features responsible for their interaction with biological targets, such as the enzyme human ecto-5'-nucleotidase (CD73), which is implicated in cancer cell growth. heteroletters.org The process involves analyzing a set of active compounds to extract common features, which typically include:

Hydrogen Bond Acceptors (HBA)

Hydrogen Bond Donors (HBD)

Hydrophobic Regions (HY)

Aromatic Rings (AR)

Positive/Negative Ionizable Centers

Computational programs like LigandScout are used to generate these models from the chemical structures of known active purine derivatives. heteroletters.org The resulting pharmacophores can then be used as 3D queries to screen large compound libraries to identify new molecules that match the feature map and are therefore likely to be active. scirp.org This virtual screening approach significantly narrows down the number of compounds that need to be synthesized and tested, saving time and resources. nih.govscirp.org

A study on various purine derivatives revealed pharmacophore models containing different combinations of HBA and HBD groups, reflecting the diverse ways these compounds can anchor themselves into a protein's active site. heteroletters.org The specific arrangement of these features in compounds like 7H-Purine, 7-methyl-8-(methylthio)- is critical for its predicted biological activity.

Table 2: Pharmacophoric Features Identified in a Study of Purine Analogues

| Compound Type | Key Pharmacophoric Features Identified | Predicted Interaction Type |

|---|---|---|

| Purine Analogues (General) | Hydrogen Bond Acceptors (HBA), Hydrogen Bond Donors (HBD) | Forms directed electrostatic interactions with amino acid residues in the target protein. heteroletters.org |

| 2,6,9-Trisubstituted Purines | Aromatic Rings, HBA, HBD | Potential for π-stacking and hydrogen bonding, relevant for anticancer activity. heteroletters.org |

| Phenyl- and 8-oxopurine derivatives | Aromatic Rings, HBA, Hydrophobic features | Important for activity against non-small cell lung cancer. heteroletters.org |

Physicochemical Property Prediction for Biomolecular Interactions

The interaction of any molecule with a biological system is governed by its fundamental physicochemical properties. Computational methods allow for the in-silico prediction of these properties for compounds like 7H-Purine, 7-methyl-8-(methylthio)-, providing critical insights into their potential behavior as drug candidates. heteroletters.org These predictions help to understand molecular stability, reactivity, and the nature of non-covalent interactions with protein targets. researchgate.net

Key predicted properties for purine analogues include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy gap between HOMO and LUMO is an indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. heteroletters.org For purine derivatives, these values are influenced by the various functional groups attached to the purine core. heteroletters.org

Lipophilicity (LogP): The logarithm of the partition coefficient (LogP) measures a compound's lipophilicity or hydrophobicity. It is a critical parameter for predicting membrane permeability and oral bioavailability. Programs like SwissAdme are used for its calculation. heteroletters.org

Topological Polar Surface Area (TPSA): TPSA is defined as the surface sum over all polar atoms in a molecule. It is a good predictor of a drug's transport properties, including absorption and blood-brain barrier penetration. heteroletters.org

Dissociation Constant (pKa): The pKa value indicates the strength of an acid or base and determines the charge state of a molecule at a given physiological pH. This is crucial for solubility and for electrostatic interactions with a biological target. The pKa of 8-(methylsulfanyl)adenine, an analogue, has been determined experimentally through potentiometric titration and supported by computational analysis. acs.org

Theoretical calculations using software like Spartan or Gaussian can determine these properties, helping to explain, for example, why certain purine derivatives show better interaction with a target like CD73 than others. heteroletters.orgresearchgate.net

Table 3: Predicted Physicochemical Properties for Purine and Selected Analogues

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Notes |

|---|---|---|---|---|

| Purine | Value not specified | Value not specified | 12.04 | Exhibits the highest HOMO-LUMO gap compared to its derivatives, indicating high stability. heteroletters.org |

| Purine Analogues (General Range) | Varies | Varies | >11 | Most studied analogues show a smaller gap than the parent purine, suggesting higher reactivity. heteroletters.org |

| 8-Thiomethyladenine | Not specified | Not specified | Not specified | Dissociation constants (pKa) determined, crucial for its charge state in solution. acs.org |

Biochemical Interactions and Biological Activities of 7h Purine, 7 Methyl 8 Methylthio Derivatives

Enzymatic Inhibition and Modulation

Purine (B94841) Nucleoside Phosphorylase (PNP) Inhibition Mechanisms

Purine Nucleoside Phosphorylase (PNP) is a crucial enzyme in the purine salvage pathway, catalyzing the reversible phosphorolysis of purine nucleosides to their corresponding purine bases and ribose-1-phosphate. uniprot.orgresearchgate.net The inhibition of PNP is a therapeutic strategy for various conditions, including T-cell mediated diseases. nih.gov

Derivatives of 7-methylpurine have been investigated for their inhibitory effects on PNP. For instance, 7-methylinosine and 7-methylguanosine (B147621) have been identified as excellent substrates for calf spleen PNP. nih.gov This suggests that the N-7 position of the purine ring is not a primary binding site for this mammalian enzyme. nih.gov Conversely, modifications at the N-1 position, such as in 1-methylinosine (B32420) and 1-methylguanosine, result in a loss of substrate activity and inhibitory function, indicating the importance of the N-1 position for enzyme binding. nih.gov

In the context of bacterial PNP, such as that from E. coli, 7-deazapurine nucleosides have been explored as inhibitors. scispace.com The resistance of the N-glycosidic bond in these analogs to both acidic and enzymatic cleavage makes them promising candidates for potent and specific inhibition. scispace.com The mechanism of inhibition is often competitive, with these analogs binding to the active site of the enzyme. scispace.com

| Compound | Enzyme Source | Activity | Key Finding |

| 7-methylinosine | Calf Spleen | Substrate | N-7 position is not a primary binding site. nih.gov |

| 7-methylguanosine | Calf Spleen | Substrate | N-7 position is not a primary binding site. nih.gov |

| 1-methylinosine | Calf Spleen | Neither Substrate nor Inhibitor | N-1 position is a crucial binding site. nih.gov |

| 1-methylguanosine | Calf Spleen | Neither Substrate nor Inhibitor | N-1 position is a crucial binding site. nih.gov |

| 7-deazapurine nucleosides | E. coli | Competitive Inhibitor | Resistant to glycosidic bond cleavage. scispace.com |

Xanthine (B1682287) Oxidase (XO) Inhibitory Activities

Xanthine oxidase (XO) is a key enzyme in purine catabolism, responsible for the oxidation of hypoxanthine (B114508) to xanthine and subsequently to uric acid. nih.govinnovareacademics.in Elevated levels of uric acid can lead to conditions like gout. nih.gov Therefore, XO inhibitors are of significant therapeutic interest. nih.govmdpi.com

Several studies have explored the XO inhibitory potential of various heterocyclic compounds. While direct studies on 7-methyl-8-(methylthio)-7H-purine are limited, related structures have shown significant activity. For example, a series of pyrimidin-5-one analogues were synthesized and found to be effective XO inhibitors, with some compounds showing greater potency than the standard drug allopurinol. nih.gov Molecular docking studies of these inhibitors revealed interactions with the molybdenum-oxygen-sulfur (MOS) complex, a key component of the XO active site. nih.gov

Furthermore, natural products, particularly flavonoids, have been identified as potent XO inhibitors. innovareacademics.inphcogj.com These compounds often act as competitive inhibitors, binding to the active site of XO and preventing the formation of uric acid. phcogj.com The structural similarities between flavonoids and the natural substrate xanthine contribute to their inhibitory activity. phcogj.com

| Inhibitor Class | Mechanism of Action | Key Interaction |

| Pyrimidin-5-one analogues | Competitive Inhibition | Interaction with the MOS complex in the active site. nih.gov |

| Flavonoids | Competitive Inhibition | Structural similarity to xanthine allows binding to the active site. phcogj.com |

| 7-methylxanthine | Increased Solubility of Monosodium Urate | Prevents crystal formation, though not a direct XO inhibitor. nih.gov |

Dihydrofolate Reductase (DHFR) and Dihydropteroate (B1496061) Synthase (DHPS) Inhibition

Dihydrofolate reductase (DHFR) and dihydropteroate synthase (DHPS) are essential enzymes in the folate biosynthesis pathway, which is critical for the synthesis of nucleic acids and some amino acids. nih.govui.ac.id These enzymes are well-established targets for antimicrobial agents. ui.ac.idacs.org

Sulfonamides act as competitive inhibitors of DHPS by mimicking its natural substrate, para-aminobenzoic acid (pABA). nih.govui.ac.id Trimethoprim (B1683648), on the other hand, is a potent inhibitor of DHFR. nih.gov The combination of a sulfonamide and trimethoprim results in a synergistic bactericidal effect. nih.gov

Researchers have designed and synthesized novel compounds that act as dual inhibitors of both DHPS and DHFR. nih.govacs.org For instance, a series of N-sulfonamide 2-pyridone derivatives were developed to combine the inhibitory activities of both enzymes into a single molecule. nih.gov Docking studies of these dual inhibitors have shown that they can occupy both the pABA and pterin (B48896) binding pockets of DHPS, as well as the pterin binding pocket of DHFR. nih.gov

| Enzyme | Inhibitor Class | Mechanism of Action |

| DHPS | Sulfonamides | Competitive inhibition with pABA. nih.govui.ac.id |

| DHFR | Trimethoprim | Inhibition of dihydrofolic acid to tetrahydrofolic acid conversion. nih.gov |

| DHPS and DHFR | N-sulfonamide 2-pyridone derivatives | Dual inhibition. nih.govacs.org |

DNA Gyrase Inhibition by 7-Methylxanthine Analogues

DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication, transcription, and repair. Its inhibition leads to bacterial cell death, making it an attractive target for antibacterial drugs.

While direct evidence for 7H-Purine, 7-methyl-8-(methylthio)- as a DNA gyrase inhibitor is not prominent in the reviewed literature, a related compound, 7-methylxanthine, has been identified as a DNA gyrase inhibitor. acs.org This finding suggests that the N7-alkylated purine scaffold could be a starting point for the development of new DNA gyrase inhibitors. The synthesis of N7-alkylated purines can be challenging, often resulting in a mixture of N7 and N9 isomers. acs.org However, new regioselective methods are being developed to facilitate the synthesis of these specific isomers for further biological evaluation. acs.org

Adenylosuccinate Synthetase (AdSS) Interactions

Adenylosuccinate synthetase (AdSS) is an enzyme that plays a crucial role in the de novo synthesis and salvage pathways of purines. researchgate.net It catalyzes the conversion of inosine (B1671953) monophosphate (IMP) to adenylosuccinate, a precursor to adenosine (B11128) monophosphate (AMP). The purine salvage pathway is particularly important for certain pathogens that lack the de novo synthesis pathway. researchgate.net

The enzymes involved in purine biosynthesis, including AdSS, are considered potential targets for the development of new antibacterial drugs. researchgate.net While specific interactions of 7H-Purine, 7-methyl-8-(methylthio)- with AdSS are not detailed in the provided search results, the importance of the purine metabolic pathway as a drug target is well-established. researchgate.net

Decaprenylphosphoryl-β-D-ribose Oxidase (DprE1) Inhibition

Decaprenylphosphoryl-β-D-ribose oxidase (DprE1) is a vital enzyme in the cell wall synthesis of Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.govuniprot.org It is a component of the DprE1-DprE2 complex which catalyzes the epimerization of decaprenyl-phospho-ribose (DPR) to decaprenyl-phospho-arabinose (DPA), a precursor for the synthesis of cell-wall arabinans. uniprot.org The inhibition of DprE1 is a validated strategy for the development of new anti-tuberculosis drugs. nih.govmdpi.com

A variety of chemical scaffolds have been identified as DprE1 inhibitors. researchgate.net These include nitro-substituted compounds that can act as suicide inhibitors, forming a covalent bond with a cysteine residue in the active site of DprE1. mdpi.comrcsb.org Through in silico screening and subsequent experimental verification, novel compounds have been identified that show strong growth inhibition against mycobacteria by targeting DprE1. nih.gov Molecular dynamics simulations have helped to understand the stable binding of these inhibitors to the active site of the enzyme. nih.gov

| Inhibitor Class | Target Organism | Mechanism of Action | Key Feature |

| Nitro-benzothiazinones (BTZs) | Mycobacterium tuberculosis | Covalent suicide inhibition. uniprot.orgmdpi.com | Forms a covalent adduct with Cys-387 of DprE1. mdpi.com |

| Dinitrobenzamide derivatives (DNBs) | Mycobacterium tuberculosis | Covalent suicide inhibition. uniprot.org | Blocks the synthesis of both lipoarabinomannan and arabinogalactan. uniprot.org |

| Novel scaffolds from in silico screening | Mycobacterium smegmatis | Direct and stable binding to the active site. nih.gov | Identified through structure-based drug screening. nih.gov |

RNA Methyltransferase (RNMT) Activity and S-Adenosyl-L-Methionine (SAM) Cofactor Role

RNA methyltransferases (RNMTs) are crucial enzymes that catalyze the transfer of a methyl group from the cofactor S-Adenosyl-L-Methionine (SAM) to RNA molecules. nih.govwikipedia.orgelifesciences.org This methylation is vital for various cellular processes, including the regulation of mRNA stability and translation efficiency. elifesciences.org In the context of viral replication, viral RNA often mimics eukaryotic mRNA to evade the host's immune system, a process that involves capping by viral methyltransferases. mdpi.com These viral enzymes are highly conserved, making them attractive targets for antiviral drug development. mdpi.com

S-Adenosyl-L-Methionine (SAM) is a universal cofactor involved in numerous biological reactions, including the transfer of methyl groups to various biomolecules like DNA, proteins, and small-molecule secondary metabolites. nih.govwikipedia.org This process, catalyzed by SAM-dependent methyltransferases, has significant implications in both disease processes and industrial applications. nih.gov The disruption of SAM-dependent methylation can have profound effects on cellular function and is a key mechanism of action for certain therapeutic agents. nih.gov For instance, some S-Adenosyl-L-methionine analogues have been shown to enhance the production of antibiotics like actinorhodin (B73869) in Streptomyces coelicolor. jmb.or.kr

Molecular Mechanisms of Broad Biological Activities

Derivatives of 7H-Purine, 7-methyl-8-(methylthio)- have demonstrated a wide array of biological activities, attributable to their diverse molecular interactions. These activities span antimicrobial, antiviral, anticancer, and anti-inflammatory effects.

Antimicrobial Activity Mechanisms

The search for new antimicrobial agents is driven by the increasing challenge of antibiotic resistance. srce.hr Purine derivatives have emerged as a promising class of compounds in this area. rsc.orgresearchgate.netresearchgate.net

The antimicrobial mechanisms of 7H-Purine derivatives often involve the inhibition of essential microbial enzymes. For example, certain 7H-purine derivatives have been identified as potent inhibitors of Mycobacterium tuberculosis DprE1, an enzyme critical for the biosynthesis of the mycobacterial cell wall. cuni.cz This inhibition was confirmed through the analysis of resistant mutants and radiolabeling experiments. cuni.cz

Some synthesized purine derivatives have shown activity against both Gram-positive and Gram-negative bacteria, as well as various fungal species. srce.hrresearchgate.net The introduction of different substituents on the purine core can modulate the antimicrobial spectrum and potency. nih.gov For instance, some triazolopyrimidine derivatives bearing an amino acid moiety have exhibited significant activity against multidrug-resistant bacteria by potentially targeting cell-wall biosynthesis or DNA gyrase. nih.gov

The following table summarizes the antimicrobial activity of selected purine derivatives:

| Compound Type | Target Organism(s) | Mechanism of Action (if known) | Reference(s) |

| 2,6-disubstituted 7-(naphthalen-2-ylmethyl)-7H-purines | Mycobacterium tuberculosis | Inhibition of DprE1 | cuni.cz |

| Sugar 7-alkyl-8-theophyllinyl-hydrazones | Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, Aspergillus fumigatus, Aspergillus niger, Candida albicans | Not specified | researchgate.net |

| 1,2,4-triazolo[1,5-a]pyrimidines | Multidrug-resistant bacteria | Inhibition of cell-wall biosynthesis or DNA gyrase | nih.gov |

| 7-substituted 7-(methylthio)-5-oxo-2-phenyl-5H- nih.govmdpi.comnih.govthiadiazolo[3,2-b]pyrimidine-6-carbonitrile | Various bacteria | Not specified | asianpubs.orgresearchgate.net |

Antiviral Activity Mechanisms

The antiviral properties of purine analogues are well-documented, with many acting as inhibitors of viral replication. mdpi.comnih.govnih.gov The mechanisms often involve targeting viral enzymes essential for nucleic acid synthesis or modification. mdpi.com

One key mechanism is the inhibition of viral methyltransferases, which are responsible for capping viral RNA. mdpi.com This capping process is crucial for the virus to evade the host immune response and ensure efficient translation of its genetic material. mdpi.com For instance, methylthio-formycin has been shown to inhibit influenza virus replication and viral polymerase activity by depleting the pool of purine nucleotides. mdpi.com

Another strategy involves the development of nucleoside analogues that, once phosphorylated within the cell, can be incorporated into the growing viral nucleic acid chain, leading to chain termination. researchgate.netacs.org 7,8-dihydro-7-methyl-8-thioxoguanosine, a derivative of the purine core, has demonstrated broad-spectrum antiviral activity against viruses such as Banzi, Semliki Forest, and San Angelo viruses in animal models. nih.gov Additionally, coumarin-purine ribofuranoside conjugates have shown promise as inhibitors of Hepatitis C virus (HCV) replication. bohrium.com

Anticancer Activity Mechanisms and Molecular Targets

Purine derivatives represent a significant class of compounds with anticancer properties. mdpi.comrsc.orgresearchgate.netnih.govnih.govmdpi.com Their mechanisms of action are diverse and often involve targeting key cellular pathways and enzymes involved in cancer cell proliferation and survival. mdpi.comnih.govnih.govmdpi.com

One major target for purine-based anticancer agents is the family of protein kinases, which play a critical role in tumor cell proliferation, survival, and migration. nih.govmdpi.com For example, certain 2,6,9-trisubstituted purine analogues have been developed as inhibitors of cyclin-dependent kinases (CDKs). nih.gov Others have been designed as dual inhibitors of EGFR and HER2 kinases, which are often overexpressed in various cancers. mdpi.com

Another important target is the Smoothened (SMO) receptor in the Hedgehog signaling pathway, which is aberrantly activated in many cancers. mdpi.com Novel purine-based SMO antagonists have shown the ability to inhibit tumor growth and metastasis in preclinical models. mdpi.com These compounds can induce cell cycle arrest and apoptosis in cancer cells. mdpi.com

Furthermore, some multisubstituted 7-methylpurines containing propynylthio and aminobutynylthio groups have exhibited significant and selective cytotoxic activity against various cancer cell lines, including glioblastoma, melanoma, and adenocarcinoma. nih.govnih.gov The anticancer activity of these compounds is often dependent on the nature and position of the substituents on the purine ring. nih.gov

Below is a table summarizing the anticancer activity of various purine derivatives:

| Compound Class | Cancer Cell Line(s) | Molecular Target(s) | Reference(s) |

| 2,6-dipropynylthio-7-methylpurine | Glioblastoma SNB-19, Melanoma C-32, Adenocarcinoma MDA-MB-231 | Not specified | nih.govnih.gov |

| 2-chloro-6,8-dipropynylthio-7-methylpurine | Glioblastoma SNB-19, Melanoma C-32, Adenocarcinoma MDA-MB-231 | Not specified | nih.govnih.gov |

| Purine-hydrazone hybrids | A549 (lung), SKBR-3 (breast) | EGFR, HER2 | mdpi.com |

| Purine-based SMO antagonists | Various tumor cell lines | Smoothened (SMO) receptor | mdpi.com |

| Pyrrolo[2,3-d]pyrimidine derivatives | HCT-116 (colorectal), MCF-7 (breast), HepG2 (liver), A549 (lung) | Not specified | nih.gov |

| Pyrazole–indole hybrids | HCT-116 (colorectal), MCF-7 (breast), HepG2 (liver), A549 (lung) | CDK-2 | nih.gov |

Anti-inflammatory and Antioxidant Mechanisms

Chronic inflammation and oxidative stress are implicated in a wide range of diseases. Some purine derivatives have been investigated for their potential to modulate these processes. rsc.orgresearchgate.netnih.govnih.gov

The anti-inflammatory activity of certain 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives has been demonstrated in animal models of inflammation. nih.gov These compounds were found to decrease neutrophil count, inhibit vascular permeability, and reduce edema. nih.gov A key mechanism underlying their anti-inflammatory effect appears to be the reduction of plasma TNF-α levels. nih.gov

While some purine derivatives exhibit anti-inflammatory properties, their antioxidant activity can be variable. nih.gov For instance, the aforementioned 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives did not show significant antioxidant properties in the FRAP assay. nih.gov However, other studies on different classes of compounds have shown that lipophilic fractions from certain plants can possess both antioxidant and anti-inflammatory activities by inducing the expression of antioxidant enzymes and downregulating pro-inflammatory factors. nih.govplos.org

Role in Purine Metabolism and Related Cellular Pathways

Purines are fundamental to life, serving as building blocks for DNA and RNA and playing a central role in energy transfer and cellular signaling. wikipedia.orgontosight.ai The metabolism of purines is a tightly regulated process, and its disruption can lead to various diseases. nih.gov

Modified purines like 7H-Purine, 7-methyl- can influence cellular processes by interacting with the enzymes and pathways of purine metabolism. ontosight.ai For example, some purine analogues can act as antimetabolites, interfering with the synthesis of purine nucleotides and thereby inhibiting cell growth. drugbank.com This is a key mechanism for several anticancer and antiviral drugs. mdpi.com

The cellular purine pool is maintained through a balance of de novo synthesis and salvage pathways. nih.gov Purine derivatives can affect this balance. For instance, methylthio-formycin inhibits enzymes involved in purine nucleotide synthesis, leading to a depletion of the purine pool and subsequent inhibition of viral replication. mdpi.com The purine/purinergic system's deregulation is implicated in numerous human diseases, including cancer and neurological disorders, highlighting the importance of understanding how exogenous purine derivatives interact with these fundamental cellular pathways. nih.gov

Endogenous Purine Biosynthesis and Catabolism

In mammalian cells, the maintenance of purine nucleotide pools is critical for numerous cellular processes, including DNA and RNA synthesis and energy transfer. frontiersin.org This is accomplished through two primary pathways: the de novo synthesis pathway, which builds purine rings from simpler precursors, and the salvage pathway, which recycles pre-existing purine bases. frontiersin.org

Derivatives of 7H-Purine, 7-methyl-8-(methylthio)- belong to the broader class of thiopurines, which are known to act as purine antimetabolites. frontiersin.org These chemical analogs can interfere with purine metabolism, primarily by inhibiting the de novo synthesis pathway. frontiersin.orgnih.gov A well-studied analog, 6-methylmercaptopurine (B131649) ribonucleoside (MeSPuRib), demonstrates this mechanism clearly. Its primary metabolite, 6-methylmercaptopurine ribonucleoside-5'-phosphate (MeSPuRMP), is a potent inhibitor of purine de novo synthesis. nih.gov This inhibition leads to the depletion of intracellular purine nucleotide pools, which can subsequently trigger cell death, an effect leveraged in cancer therapy. nih.govpsu.edu

The inhibitory action of methylthiopurine nucleotides can affect key enzymes in the synthesis pathway. For example, thioinosine monophosphate (TIMP), a metabolite of the drug mercaptopurine, is known to inhibit inosine monophosphate dehydrogenase (IMPDH). psu.edumaastrichtuniversity.nl This enzyme is crucial for the conversion of inosine monophosphate (IMP) to guanosine (B1672433) monophosphate (GMP), thereby regulating the balance of adenine (B156593) and guanine (B1146940) nucleotides within the cell. maastrichtuniversity.nl By disrupting these fundamental biosynthetic processes, methylthiopurine derivatives can significantly alter cellular homeostasis.

Regulation of Nucleotide Pools by Deoxypurine Phosphohydrolases

The integrity of cellular nucleotide pools is essential for genomic stability. Cells possess "house-cleaning" enzymes, such as certain deoxypurine phosphohydrolases, that sanitize the nucleotide pool by removing non-canonical or modified purines. maastrichtuniversity.nl For instance, enzymes like ITPA (inosine triphosphate pyrophosphatase) and NUDT16 play a protective role by eliminating potentially harmful nucleotides like dITP/ITP from the pool, thereby preventing their incorporation into nucleic acids. maastrichtuniversity.nl

While direct studies on the interaction between 7H-Purine, 7-methyl-8-(methylthio)- derivatives and deoxypurine phosphohydrolases are not extensively documented, the established function of these enzymes suggests a potential role. Metabolites of exogenous thiopurines, once phosphorylated within the cell, could be recognized as non-standard nucleotides. Consequently, they may become substrates for these phosphohydrolases, which would serve as a mechanism to regulate their intracellular concentration and mitigate potential cytotoxic effects arising from their integration into DNA or RNA.

Extracellular Purinergic Signaling Complex Involvement

The purinergic signaling system is a ubiquitous and complex network that involves extracellular nucleotides (like ATP and ADP), nucleosides (like adenosine), and their corresponding receptors (P1 and P2). nih.govnih.govfrontiersin.org This system is critical for regulating a vast array of physiological processes. frontiersin.org The P2 receptor family is divided into ionotropic P2X receptors and G protein-coupled P2Y receptors. wikipedia.org

There are eight known mammalian P2Y receptor subtypes (P2Y₁, P2Y₂, P2Y₄, P2Y₆, P2Y₁₁, P2Y₁₂, P2Y₁₃, and P2Y₁₄), which are activated by specific nucleotides. wikipedia.orgmedchemexpress.com The ADP-sensitive receptors—P2Y₁, P2Y₁₂, and P2Y₁₃—are of particular interest. medchemexpress.com The compound 2-Methylthioadenosine diphosphate (B83284) (2-MeSADP) is a potent agonist for these receptors. medchemexpress.com The presence of the methylthio group is a key structural feature for this high-affinity binding and activation.

Given that 7H-Purine, 7-methyl-8-(methylthio)- shares this critical methylthio moiety, its derivatives are potential modulators of the P2Y receptor signaling pathway. Their structural similarity to known P2Y agonists suggests they could interact with the extracellular purinergic signaling complex, potentially influencing physiological processes regulated by these receptors, such as platelet aggregation and neurotransmission. frontiersin.org

Structure-Activity Relationship (SAR) Studies for 7H-Purine, 7-methyl-8-(methylthio)- Derivatives

Structure-activity relationship (SAR) studies are essential for understanding how specific chemical modifications to a parent compound influence its biological activity. For purine derivatives, substitutions at various positions on the purine ring can dramatically alter their potency and selectivity for biological targets. nih.govmdpi.com

Research into thiosubstituted 7-methylpurines has provided significant insights into their SAR, particularly concerning anticancer activity. Studies have shown that modifications at the C2 and C6 positions of the 7-methylpurine scaffold are critical for cytotoxic potency. nih.gov For example, the introduction of a sulfenamide (B3320178) or sulfonamide group at the C6 position resulted in compounds with weak activity, whereas the introduction of an alkynylthio group led to more potent derivatives. nih.gov The nature of the substituent at the N7 position is also crucial, with the methyl group being a common feature in many active compounds. nih.gov

The data below, derived from studies on 2-substituted-7-methylpurine-6-thiones, illustrates how different functional groups impact anticancer efficacy against various cell lines.

| Compound | R1 Substituent (at C2) | R2 Substituent (at C6) | EC₅₀ (µg/mL) vs. SNB-19 (Glioblastoma) | EC₅₀ (µg/mL) vs. C-32 (Melanoma) |

|---|---|---|---|---|

| 2a | -Cl | -(1-methyl-4-nitroimidazol-5-ylthio) | 14.31 | 15.42 |

| 3a | -OH | -(1-methyl-4-nitroimidazol-5-ylthio) | 12.83 | 17.06 |

| 4b | -Cl | -S(CH₂)₂N(C₂H₅)₂ | 8.66 | 20.83 |

| 4c | -S(CH₂)₂N(C₂H₅)₂ | -S(CH₂)₂N(C₂H₅)₂ | 8.44 | 22.58 |

| 5b | -Cl | -SCH₂C≡CCH₂N(CH₂)₄ (pyrrolidino) | 5.00 | 7.58 |

| Cisplatin (Control) | N/A | 4.50 | 4.50 |

Data derived from Kowalska et al., 2014. nih.gov

Analysis of these findings reveals that 2-chloro-7-methyl-6-pyrrolidinobutynylthiopurine (compound 5b) was the most potent derivative tested, with activity approaching that of the clinical anticancer agent cisplatin. nih.gov This highlights the importance of a halogen at the C2 position combined with a specific alkynylthio side chain at the C6 position for achieving high cytotoxic activity. In contrast, other substitutions, such as those in azathioprine (B366305) analogs (2a, 3a) and dialkylaminoalkylthio derivatives (4b, 4c), showed moderate to good activity but were less potent than compound 5b. nih.gov These SAR studies are crucial for the rational design of new, more effective purine-based therapeutic agents.

Q & A

What are frequent errors in formulating research questions for purine derivatives, and how can they be mitigated?

- Methodological Answer : Avoid overly broad questions (e.g., “Study its biological effects”). Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses. Example: “How does the methylthio group at C8 influence the binding affinity of 7-methylpurines to adenosine receptors compared to C6-substituted analogs?” .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.